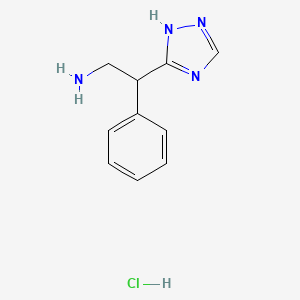

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIAEEAZECMTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring, a structural feature of this compound, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond. This suggests that the compound may interact with its targets through similar mechanisms, potentially forming bonds with target molecules and inducing changes in their structure or function.

Biochemical Pathways

Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives, it is likely that this compound may influence multiple biochemical pathways, potentially including those involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.

Pharmacokinetics

Compounds containing the 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic, pharmacological, and toxicological properties.

Result of Action

Given the diverse pharmacological activities associated with 1,2,4-triazole derivatives, it is likely that this compound may exert a range of effects at the molecular and cellular levels, potentially including alterations in cell proliferation, inflammation, oxidative stress, viral replication, and enzymatic activity.

Action Environment

It’s known that the activation barrier of the reaction involving this compound can be overcome under certain conditions, such as heating. This suggests that environmental factors such as temperature may influence the compound’s action.

Analyse Biochimique

Biochemical Properties

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The compound has been shown to interact with kinases, lysine-specific demethylase 1, and acidic mammalian chitinase. These interactions are primarily characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition or modulation of their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways. Additionally, the compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in cellular processes can lead to varied outcomes, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as kinases and demethylases, leading to inhibition or activation of these enzymes. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of pathogenic enzymes and modulation of cellular processes. At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of the compound.

Metabolic Pathways

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological activity of the compound. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can influence its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS Number: 1803581-71-6) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. Its unique structure, featuring a triazole moiety, suggests a range of interactions with biological systems that merit detailed exploration.

- Molecular Formula : C10H13ClN4

- Molecular Weight : 224.69 g/mol

- IUPAC Name : 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride

- Appearance : White to off-white powder

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluating various derivatives of triazole compounds highlighted that 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride shows promising activity against several bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride

| Microorganism | Inhibition Zone (mm) | Reference Compound | Reference Compound Activity (mm) |

|---|---|---|---|

| Staphylococcus aureus | 14 | Ampicillin | 20 |

| Escherichia coli | 12 | Gentamicin | 22 |

| Aspergillus niger | 15 | Amphotericin B | 25 |

The results indicate that while the compound exhibits activity against these microorganisms, it is generally less effective than standard antibiotics. However, its structure suggests potential for further modification to enhance activity.

The mechanism by which triazole compounds exert their antimicrobial effects often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis. The presence of the triazole group in this compound may interfere with the biosynthesis pathways critical for microbial survival.

Case Study 1: Efficacy Against Fungal Infections

A study conducted at Al-Azhar University evaluated the efficacy of various triazole derivatives against fungal pathogens. The results showed that the tested compound demonstrated significant antifungal activity against Aspergillus niger, with an MIC (Minimum Inhibitory Concentration) value of approximately 23 µg/mL. This positions it as a potential candidate for further development in antifungal therapies .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with established antifungals. When used in conjunction with amphotericin B, enhanced antifungal activity was observed against resistant strains of Candida species. This suggests that the compound may enhance the efficacy of existing treatments .

Research Findings and Future Directions

Recent research emphasizes the need for further studies to explore the full spectrum of biological activities associated with 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. Potential areas for exploration include:

- Structural Modifications : Altering functional groups to improve potency and selectivity.

- Combination Therapies : Investigating synergistic effects with other antimicrobial agents.

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with target pathogens.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can inhibit the growth of various bacteria and fungi. For example:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives possess potent antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Properties

Triazole compounds have been investigated for their potential anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation.

- Case Study : In vitro studies indicated that this compound could induce apoptosis in breast cancer cells (MCF7) through the modulation of apoptosis-related proteins .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of triazole derivatives. Preliminary studies suggest that 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride may protect neuronal cells from oxidative stress.

- Case Study : Research published in Neuroscience Letters reported that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress .

Data Table: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves several steps including the formation of the triazole ring and subsequent amination.

Synthetic Route Overview

- Formation of Triazole Ring : Reaction between phenyl hydrazine and appropriate aldehydes.

- Amination : Introduction of the ethyl amine moiety through nucleophilic substitution.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of 4H-1,2,4-triazol-3-yl ethanamine derivatives, which are structurally modified to optimize pharmacological activity. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Structural Modifications and Activity :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl analog) enhance thermal stability (higher melting points) but may reduce bioavailability due to increased polarity .

- Biphenyl substituents (e.g., LK00764) significantly improve TAAR1 agonism, as demonstrated by in vivo efficacy in reducing stress-induced hyperthermia and locomotor activity in rodent models .

- Hydroxyl or methoxy groups (e.g., 3-methoxyphenyl or 3-hydroxyphenyl analogs) increase water solubility but often result in lower synthetic yields due to side reactions during triazole ring formation .

Physicochemical Properties :

- The target compound’s molecular weight (224.69 Da) is intermediate compared to simpler analogs (e.g., 161.61 Da for unsubstituted triazole derivatives) and bulkier biphenyl derivatives (e.g., 309.17 Da for LK00764) .

- Melting points correlate with crystallinity; nitro-substituted derivatives exhibit higher melting points (>240°C), while hydroxylated analogs show moderate values (~235°C) .

Pharmacological Relevance :

- The target compound’s phenyl-triazole scaffold is critical for TAAR1 binding, as shown by BRET (bioluminescence resonance energy transfer) assays .

- Chloro-substituted analogs (e.g., LK00764) exhibit superior blood-brain barrier penetration compared to polar derivatives (e.g., nitrophenyl or hydroxylated analogs), making them more viable for central nervous system (CNS) applications .

Méthodes De Préparation

General Synthetic Approach

The synthesis of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves multi-step organic transformations starting from suitable precursors such as phenyl-substituted hydrazides or esters and 1,2,4-triazole derivatives. The key steps include:

- Formation of the 1,2,4-triazole ring system via cyclization reactions.

- Introduction of the ethanamine side chain.

- Conversion of the free amine to its hydrochloride salt for improved stability and crystallinity.

Detailed Preparation Method from Recent Literature

A representative preparation method described in a 2022 study involves the following steps:

Step 1: Reaction Mixture Setup and Stirring

- The starting materials (1 equivalent) are combined in a suitable solvent system.

- The mixture is stirred at room temperature for 24–48 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC) using 2% methanol in chloroform as the eluent.

Step 2: Removal of Volatiles and Melting

- After completion, volatiles are removed under reduced pressure using a rotary evaporator.

- The residue is transferred to a flask equipped with a Vigreux column and melted neat at 180–200 °C for 1–2 hours.

Step 3: Purification

- Upon cooling, the residue undergoes column chromatography on silica gel.

- Elution is performed with 2% methanol in chloroform.

- Fractions containing the triazole product are pooled and concentrated under vacuum.

Step 4: Formation of Hydrochloride Salt

- The residue is treated with a 4M solution of hydrochloric acid in 1,4-dioxane at room temperature for 1 hour.

- Concentration under reduced pressure yields a crystalline residue.

- This residue is triturated with ether, filtered, washed with ether, and air-dried to yield analytically pure 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride as a crystalline solid.

- The yield reported for the phenyl-substituted compound hydrochloride salt is approximately 8–12%.

- Melting point ranges around 250–254 °C.

- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming the molecular structure and purity.

Reaction Conditions and Analytical Data Summary

| Parameter | Details |

|---|---|

| Reaction time | 24–48 hours |

| Reaction temperature | Room temperature for stirring; 180–200 °C for melting |

| Solvent system | Chloroform with 2% methanol (for TLC and chromatography) |

| Purification technique | Silica gel column chromatography |

| Salt formation | 4M HCl in 1,4-dioxane, 1 hour at room temperature |

| Yield | 8–12% (varies with substituents) |

| Melting point | 250–254 °C |

| Characterization techniques | ^1H NMR, ^13C NMR, HRMS |

Synthetic Strategy Insights and Variations

- The synthesis relies on the cyclization of hydrazine derivatives with appropriate carboxylic acid esters or thioesters, leading to the formation of the 1,2,4-triazole ring.

- Subsequent functionalization introduces the ethanamine side chain.

- The hydrochloride salt form is preferred for pharmaceutical applications due to better stability and crystallinity.

- Variations in substituents on the phenyl ring or the triazole moiety can affect yield and melting points but generally follow the same synthetic sequence.

- The use of mild reaction conditions (room temperature stirring, moderate heating for melting) helps preserve sensitive functional groups.

Broader Context from 1,2,4-Triazole Synthesis Literature

A comprehensive review on the synthesis of 1,2,4-triazole derivatives highlights:

- Multi-step synthesis involving esterification, hydrazinolysis, and alkaline cyclization to form carbothioamides and thiones, which are precursors to triazole rings.

- Subsequent reactions involving sulfur functions lead to diverse triazole derivatives.

- Mannich base formation from triazole thiones with amines and formaldehyde is a common modification.

- Salt formation (both organic and inorganic) is crucial for pharmaceutical formulation.

- The synthetic routes are adaptable to produce compounds with varying biological activities and low toxicity profiles.

This broader synthetic knowledge underpins the preparation of 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, ensuring robust and reproducible methods for laboratory and potential industrial scale-up.

Summary Table of Key Synthetic Steps

| Step No. | Process | Conditions/Details | Purpose |

|---|---|---|---|

| 1 | Stirring reaction mixture | Room temperature, 24–48 h | Formation of triazole intermediate |

| 2 | Removal of volatiles | Rotary evaporation | Concentration of product |

| 3 | Melting neat | 180–200 °C, 1–2 h | Purification and cyclization |

| 4 | Column chromatography | Silica gel, 2% MeOH in chloroform | Isolation of pure triazole |

| 5 | Hydrochloride salt formation | 4M HCl in 1,4-dioxane, 1 h, room temp | Conversion to stable salt form |

| 6 | Trituration and drying | Ether washing, air drying | Final purification and crystallization |

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate, followed by reduction and salt formation. For example, analogous syntheses of triazole-containing amines use aminoguanidine hydrochloride as a starting material, reacting with carbonyl compounds under controlled reflux conditions . Key steps include solvent evaporation under reduced pressure and purification via recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., aromatic protons from phenyl and triazole groups at δ 7.2–8.5 ppm; amine protons at δ 2.5–3.5 ppm).

- IR : Identify characteristic stretches (N–H in amines: ~3300 cm⁻¹; C=N in triazole: ~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁ClN₄ requires m/z 232.08). Purity can be validated via HPLC with UV detection (≥95% purity, as per triazole-derivative standards in building-block catalogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or triazole ring) impact biological activity, such as TAAR1 receptor agonism?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous TAAR1 agonists (e.g., LK00764) reveal that electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance receptor binding affinity. Computational docking (using GPCR homology models) and in vitro cAMP assays are critical for evaluating substituent effects . For example, replacing the phenyl group with a pyridinyl moiety reduces potency by 50%, highlighting the importance of aromatic π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Tautomerism Analysis : Triazole rings exhibit tautomeric equilibria (1H vs. 4H forms), which can alter binding modes. Use X-ray crystallography or dynamic NMR to confirm dominant tautomers .

- Orthogonal Assays : Cross-validate cAMP accumulation (TAAR1 activation) with β-arrestin recruitment assays to rule out assay-specific artifacts .

- Batch Purity Checks : Contradictions may arise from impurities; employ LC-MS to verify synthetic batches (e.g., residual solvents or unreacted intermediates) .

Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC.

- pH-Solubility Profile : Determine solubility in buffers (pH 1–7.4) to predict in vivo bioavailability. Hydrochloride salts typically show improved solubility in aqueous media .

- Long-Term Storage : Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

Analytical and Experimental Design Considerations

Q. What challenges arise in quantifying trace amounts of this compound in biological matrices, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.